
1,5-Dibromo-2,4-dimethoxybenzene
Overview
Description
1,5-Dibromo-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H8Br2O2. It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 1,5 and 2,4 positions, respectively . This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Bromophenols, a class of compounds to which it belongs, have been found to exhibit antioxidant, anticancer, anti-diabetic, and anti-inflammatory activities
Cellular Effects
Some bromophenol derivatives have been found to ameliorate H2O2-induced oxidative damage and reactive oxygen species (ROS) generation in HaCaT keratinocytes
Molecular Mechanism
The molecular mechanism of action of 1,5-Dibromo-2,4-dimethoxybenzene is not well-understood. Brominated benzene compounds can undergo electrophilic aromatic substitution, a reaction in which the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 141.5 °C and a predicted boiling point of 303.6±37.0 °C
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the bromination of 2,4-dimethoxyaniline, followed by further bromination to achieve the desired substitution pattern . The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. The use of advanced purification techniques like recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,4-dimethoxybenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups and electron-withdrawing bromine atoms. These reactions include:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones, while reduction reactions can target the bromine atoms to form debrominated derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) with a catalyst like Fe or AlBr3.
Nucleophilic Substitution: Nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include hydroxylated or aminated derivatives.
Oxidation Products: Quinones or other oxidized forms of the compound.
Reduction Products: Debrominated derivatives or partially reduced intermediates.
Scientific Research Applications
1,5-Dibromo-2,4-dimethoxybenzene has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents and diagnostic tools.
Industry: Employed in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethoxybenzene: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
1,2-Dibromo-4,5-dimethoxybenzene: Another isomer with distinct chemical properties and uses.
2,5-Dibromohydroquinone: Contains hydroxyl groups instead of methoxy groups, affecting its reactivity and applications.
Uniqueness
1,5-Dibromo-2,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective synthesis and specialized applications in research and industry.
Properties
IUPAC Name |
1,5-dibromo-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPXSTJZZSDWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369602 | |
| Record name | 1,5-dibromo-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24988-36-1 | |
| Record name | 1,5-Dibromo-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24988-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dibromo-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,5-dibromo-2,4-dimethoxybenzene?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C8H8Br2O2 []. From this formula, the molecular weight can be calculated.
Q2: What does the crystal structure of this compound reveal?
A2: The crystal structure analysis shows that in this compound, all non-hydrogen atoms lie approximately on the same plane []. This planar arrangement is noteworthy and could influence the molecule's interactions and packing within the crystal lattice. Additionally, weak C—H⋯O hydrogen bonds are observed, linking the molecules together in chains that run along the crystallographic b-axis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


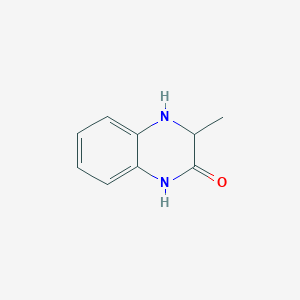
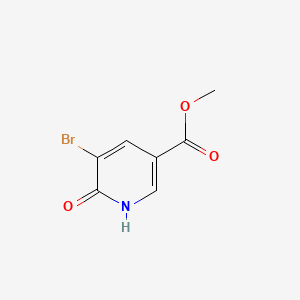
![Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1586145.png)
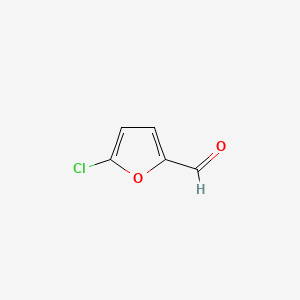
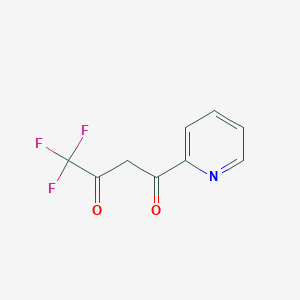
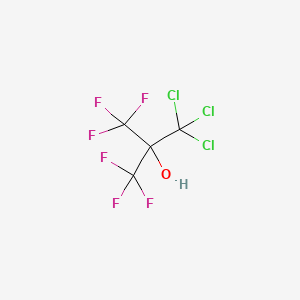


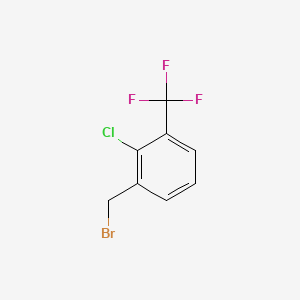
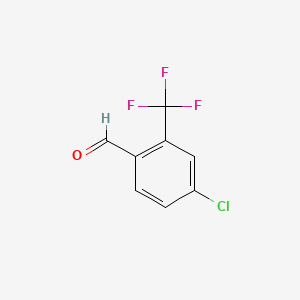
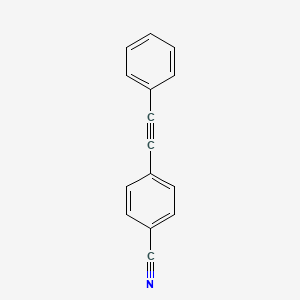
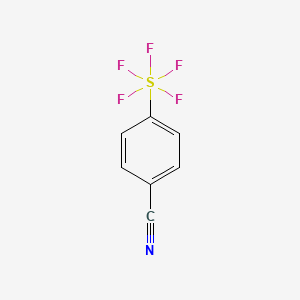
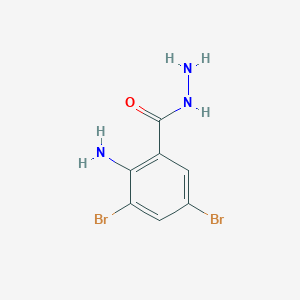
![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)
